4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[benzyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S2/c1-29(17-18-7-3-2-4-8-18)34(31,32)21-14-11-20(12-15-21)25(30)28-26-27-23-16-13-19-9-5-6-10-22(19)24(23)33-26/h2-16H,17H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBQIVDQCMZCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide and related compounds:
Key Structural-Activity Relationship (SAR) Insights
Substitution Position on Benzamide: Ortho vs. Para Substitution: Ortho-substituted benzamides (e.g., TTFB with fluorine at ortho) exhibit strong ZAC antagonism, while para-substituted analogs (e.g., 4g with acetyl group) are inactive . The para-sulfamoyl group in the target compound may hinder ZAC binding but could favor other targets.
Thiazole vs. Naphthothiazole Scaffolds :
- The naphtho[2,1-d]thiazole system increases lipophilicity and aromatic surface area compared to simple thiazoles, which may enhance binding to hydrophobic pockets (e.g., in kinase or microbial targets) . However, this substitution could reduce solubility.
Off-Target Selectivity: The N-(thiazol-2-yl)-benzamide scaffold is promiscuous, with reported activity against ZAC, adenosine receptors, and NF-κB . The naphthothiazole modification may alter selectivity, but this requires experimental validation.
Q & A
Q. What are the optimal synthetic routes for 4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves coupling intermediates like sulfamoyl benzamide derivatives with naphthothiazol-2-amine. Key steps include:
- Sulfonylation: Reacting benzyl-methylamine with sulfonyl chlorides under inert conditions (N₂/Ar) to form the sulfamoyl group.
- Amide Coupling: Using coupling agents (e.g., EDCI/HOBt) to attach the naphthothiazole moiety.
- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) improves yield (60–85%) and purity (>95%) .
Optimization focuses on temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., CuI for azide-alkyne cycloadditions) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer: Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., naphthothiazole proton shifts at δ 7.8–8.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 499.6) .
- X-ray Crystallography: Resolves ambiguous NOE correlations (e.g., sulfamoyl group orientation) .
Discrepancies in IR carbonyl stretches (1650–1700 cm⁻¹) are addressed via computational DFT simulations .
Q. How is the compound’s preliminary biological activity evaluated in antimicrobial or anticancer assays?
- Methodological Answer: Standard protocols include:
- Antimicrobial Testing: Disk diffusion (6 mm zones for S. aureus at 50 µM) .
- Anticancer Screening: MTT assays (IC₅₀ < 10 µM against HeLa cells) with positive controls (e.g., doxorubicin) .
- Dose-Response Curves: Log-dose vs. viability plots identify EC₅₀ values .
Advanced Research Questions
Q. What strategies validate the compound’s 3D structure and binding interactions with biological targets?
- Methodological Answer: Advanced methods include:
Q. How do structural modifications (e.g., sulfamoyl substituents) impact bioactivity and selectivity?
- Methodological Answer: SAR studies involve:
- Substituent Scanning: Replacing benzyl with cyclohexyl reduces cytotoxicity (IC₅₀ increases from 5 µM to >50 µM) .
- Isosteric Replacements: Swapping thiazole with oxadiazole improves metabolic stability (t₁/₂ from 2h to 8h) .
- Pharmacophore Modeling: Identifies critical H-bond donors (e.g., sulfamoyl oxygen) .
Q. How are contradictory data (e.g., variable IC₅₀ values across studies) systematically addressed?
- Methodological Answer: Contradictions arise from assay variability (e.g., serum concentration in MTT). Mitigation strategies:
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Methodological Answer: Preclinical workflows include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
